

# THRX-194556 compared to TD-2749 in preclinical models

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An Objective Comparison of Preclinical Data: THRX-194556 vs. TD-2749

A Note on **THRX-194556**: Publicly available information and preclinical data for a compound designated **THRX-194556** could not be identified. It is possible that this is an internal development code, a discontinued project, or a typographical error. However, extensive preclinical data is available for another selective 5-HT<sub>4</sub> receptor agonist from Theravance, TD-5108 (Velusetrag). This guide will therefore provide a comparative analysis of TD-2749 and TD-5108, two selective 5-HT<sub>4</sub> receptor agonists developed by Theravance for the treatment of gastrointestinal motility disorders.

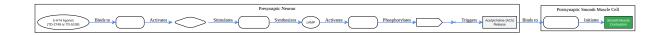
## Introduction

Gastrointestinal (GI) motility disorders, such as chronic constipation and gastroparesis, represent a significant unmet medical need. The serotonin 5-HT<sub>4</sub> receptor is a key regulator of GI function, and agonists of this receptor have been shown to be effective prokinetic agents. This guide provides a preclinical comparison of two such agonists developed by Theravance: TD-2749 and TD-5108 (Velusetrag). Both compounds were designed as selective 5-HT<sub>4</sub> receptor agonists with the aim of improving GI motility.

## Mechanism of Action: 5-HT4 Receptor Signaling

Both TD-2749 and TD-5108 exert their prokinetic effects by activating the 5-HT<sub>4</sub> receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that ultimately enhances neurotransmitter release and smooth muscle contraction in the GI tract.





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Caption: Simplified 5-HT4 Receptor Signaling Pathway.

## **In Vitro Pharmacology**

The in vitro pharmacological profiles of TD-2749 and TD-5108 were characterized to determine their binding affinity, functional potency, and selectivity for the 5-HT<sub>4</sub> receptor.

Parameter	TD-2749	TD-5108 (Velusetrag)	Reference
Target	Selective 5-HT <sub>4</sub> Receptor Agonist	Selective 5-HT <sub>4</sub> Receptor Agonist	[1][2]
Binding Affinity (pKi)	Optimized for high affinity	7.7 (for h5-HT4(c) receptors)	[1][3]
Functional Potency (pEC50)	Optimized for high potency	8.3 (cAMP elevation in HEK-293 cells), 7.9 (rat esophagus relaxation), 7.9 (guinea pig colon contraction)	[1][2]
Intrinsic Activity	Not specified	High intrinsic activity	[2]
Selectivity	Selective over the 5- HT₃ receptor	>500-fold selective over other 5-HT receptors; no significant affinity for hERG channels	[1][2]



## **In Vivo Preclinical Models**

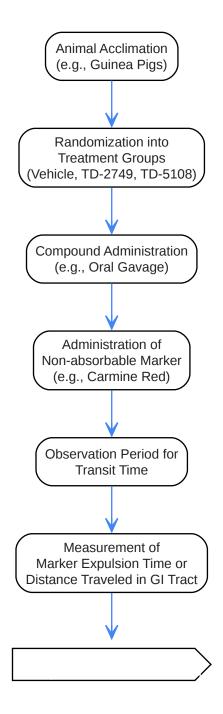
The prokinetic effects of TD-2749 and TD-5108 were evaluated in various animal models of GI motility.

Animal Model	TD-2749	TD-5108 (Velusetrag)	Key Findings	Reference
Guinea Pig Colonic Transit	Efficacious in models of GI motility	Increased colonic transit	TD-5108 demonstrated potent prokinetic activity.	[1][4]
Rat Esophageal Relaxation	Not specified	Produced dose- dependent relaxation	Demonstrates 5- HT <sub>4</sub> receptor engagement in the upper GI tract.	[4]
Dog GI Smooth Muscle Contractility	Not specified	Orally dosed TD-5108 increased contractility of the antrum, duodenum, and jejunum with higher potency than tegaserod.	Confirms prokinetic activity in a larger animal model.	[4]

# **Experimental Protocols**

A generalized workflow for assessing the in vivo efficacy of prokinetic agents in a preclinical model is outlined below.





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**Caption:** Generalized Workflow for In Vivo GI Transit Studies.

#### **Detailed Methodologies:**

• In Vitro cAMP Assay: Human embryonic kidney (HEK-293) cells expressing the recombinant human 5-HT<sub>4</sub>(c) receptor were used. Cells were incubated with varying concentrations of the test compounds, and the subsequent elevation of intracellular cyclic adenosine



monophosphate (cAMP) was measured to determine functional potency (pEC<sub>50</sub>) and intrinsic activity.[2]

- Isolated Tissue Preparations: The prokinetic activity was assessed in isolated guinea pig colonic longitudinal muscle/myenteric plexus preparations and rat esophageal tissue. The ability of the compounds to induce contraction (colon) or relaxation (esophagus) was measured to determine their potency at native 5-HT4 receptors.[2][4]
- Guinea Pig Colonic Transit Model: Male Duncan Hartley guinea pigs were administered the
  test compound or vehicle subcutaneously. A non-absorbable colored marker was instilled into
  the proximal colon, and the time to expulsion of the marker was recorded as a measure of
  colonic transit time.[4]
- Canine Motility Model: Conscious dogs chronically implanted with strain gauges on the antrum, duodenum, and jejunum were used. Following oral administration of the test compound, changes in the contractile activity of the smooth muscle were recorded to assess prokinetic effects.[4]

## **Summary and Conclusion**

Both TD-2749 and TD-5108 (Velusetrag) are selective 5-HT4 receptor agonists developed by Theravance with demonstrated prokinetic properties in preclinical models. The available data for TD-5108 appears more comprehensive in the public domain, with specific quantitative measures of its high affinity, potency, and selectivity.[2][3][4] TD-5108 has shown robust activity in various in vivo models, including guinea pig, rat, and dog, demonstrating its potential to enhance GI motility throughout the digestive tract.[4] While preclinical data for TD-2749 also indicates efficacy, a direct quantitative comparison is limited by the available information.[1] The development of TD-2749 was discontinued after Phase I clinical trials.[5] TD-5108 (Velusetrag) has progressed further in clinical development.

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